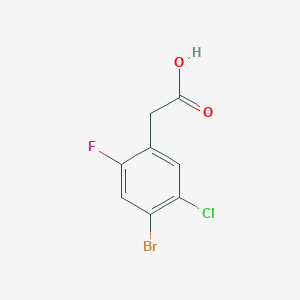

![molecular formula C20H13ClN2O2S2 B2423491 5-氯-N-[4-(4-苯氧基苯基)-1,3-噻唑-2-基]噻吩-2-甲酰胺 CAS No. 325987-30-2](/img/structure/B2423491.png)

5-氯-N-[4-(4-苯氧基苯基)-1,3-噻唑-2-基]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

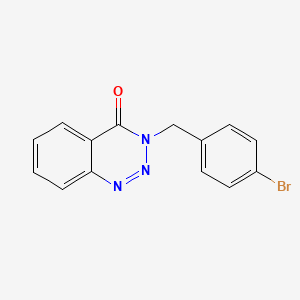

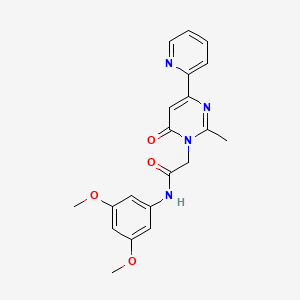

The compound “5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is also known as Rivaroxaban . It is an orally active direct factor Xa (FXa) inhibitor drug developed by Bayer and approved by the United States Food and Drug Administration (USFDA) during July 2011 under the trade name of Xarelto .

Synthesis Analysis

The synthesis of Rivaroxaban involves several steps. The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline. This is followed by the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Molecular Structure Analysis

The molecular structure of Rivaroxaban has been elucidated through X-ray crystallography. The X-ray crystal structure of Rivaroxaban in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rivaroxaban include condensation reactions and reduction reactions. The condensation of morpholin-3-one with fluoro nitrobenzene using sodium hydride as a base results in nitro morpholinone. The nitro group of nitro morpholinone is then reduced using palladium on carbon (Pd–C) and hydrogen in tetrahydrofuran (THF) to achieve 4-(4-aminophenyl)-3-morpholinone .Physical And Chemical Properties Analysis

Rivaroxaban is a compound with the molecular formula C19H18ClN3O5S and a molecular weight of 435.88 . It contains not less than 98.0% and not more than 102.0% of Rivaroxaban, calculated on the anhydrous basis .科学研究应用

血凝因子Xa抑制剂

该化合物作为血凝因子Xa的抑制剂 . 它可用于预防和/或治疗血栓栓塞疾病 .

心肌梗死治疗

该化合物可用于治疗心肌梗死 . 心肌梗死,也被称为心脏病发作,发生在流向心脏某一部分的血流减少或停止时,导致心脏肌肉受损 .

心绞痛治疗

该化合物可用于治疗心绞痛,包括不稳定性心绞痛 . 心绞痛是一种胸痛,由流向心脏的血流减少引起 .

预防再闭塞和再狭窄

该化合物可用于预防血管成形术或主动脉冠状动脉旁路移植术后发生的再闭塞和再狭窄 . 这些是开放阻塞动脉手术的常见并发症 .

中风和短暂性脑缺血发作的治疗

该化合物可用于治疗中风和短暂性脑缺血发作 . 这些情况发生在流向大脑某一部分的血流中断或减少时,阻止脑组织获得氧气和营养 .

周围动脉疾病的治疗

周围动脉疾病可以用该化合物治疗 . 这些疾病是常见的循环问题,其中狭窄的动脉减少了流向四肢的血流 .

肺栓塞的治疗

肺栓塞,一种或多种肺动脉被血栓阻塞的疾病,可以用该化合物治疗 .

深静脉血栓形成的治疗

作用机制

Target of Action

The primary target of 5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is Coagulation Factor X . This enzyme plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Inhibition of Factor Xa disrupts this cascade, preventing the formation of blood clots.

Mode of Action

The compound acts as an inhibitor of Factor Xa . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This interaction disrupts the function of Factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade.

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency

Result of Action

The inhibition of Factor Xa by the compound prevents the formation of blood clots, reducing the risk of thromboembolic events . This makes it a potential candidate for the prevention and treatment of conditions such as deep vein thrombosis and pulmonary embolism.

安全和危害

The synthesis of Rivaroxaban avoids the use of hazardous chemicals, critical operations, and tedious work-ups. Potential impurities arise during the reaction at various stages and carry-over impurities from starting materials are controlled selectively by designing reaction conditions and tuning the crystallization parameters .

生化分析

Biochemical Properties

The compound interacts with the blood coagulation factor Xa, acting as an inhibitor . This interaction plays a crucial role in its biochemical reactions, affecting the coagulation cascade that leads to blood clotting.

Cellular Effects

5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide influences cell function by inhibiting factor Xa in the coagulation cascade. This impacts cell signaling pathways related to coagulation and can affect gene expression related to these pathways .

Molecular Mechanism

At the molecular level, 5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its effects by binding to factor Xa, inhibiting its activity. This prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Temporal Effects in Laboratory Settings

Current studies focus on its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is involved in the coagulation cascade, a complex metabolic pathway. It interacts with factor Xa, a key enzyme in this pathway .

Transport and Distribution

The transport and distribution of 5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide within cells and tissues are areas of active research. Current studies are investigating its interactions with transporters or binding proteins and its effects on localization or accumulation .

Subcellular Localization

Studies are examining any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2S2/c21-18-11-10-17(27-18)19(24)23-20-22-16(12-26-20)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBAVKPUOWRCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

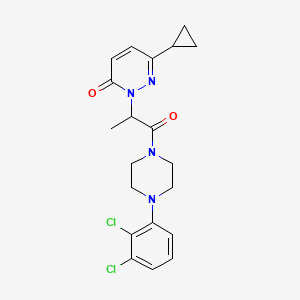

![2-methyl-6-(thiophen-2-yl)-7-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423417.png)

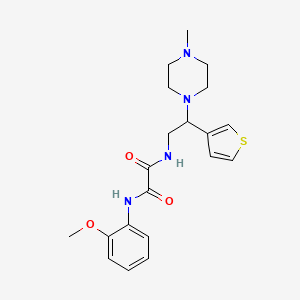

![6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2423423.png)

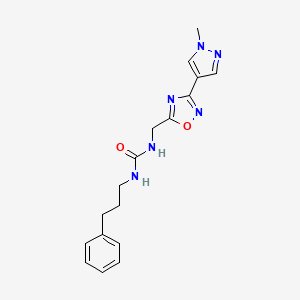

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2423424.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)